molecular formula C13H15NO6S B561739 4-Isothiocyanatophenyl beta-D-glucopyranoside CAS No. 20581-41-3

4-Isothiocyanatophenyl beta-D-glucopyranoside

Cat. No.: B561739
CAS No.: 20581-41-3
M. Wt: 313.324
InChI Key: RWANFUZQWINQBY-UJPOAAIJSA-N
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Description

4-Isothiocyanatophenyl beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl beta-D-glucopyranoside typically involves the reaction of 4-nitroaniline with thiourea to form 4-nitrophenyl isothiocyanate. This intermediate then undergoes esterification with beta-D-glucopyranoside to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Products include 4-aminophenyl beta-D-glucopyranoside and other derivatives depending on the reaction conditions.

Scientific Research Applications

4-Isothiocyanatophenyl beta-D-glucopyranoside is extensively used in glycobiology research. Its applications include:

    Chemistry: Studying carbohydrate chemistry and glycan interactions.

    Biology: Investigating protein-glycan recognition and glycan roles in biological systems.

    Medicine: Exploring potential therapeutic applications related to glycan interactions.

    Industry: Used in the development of biochemical assays and research tools.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl beta-D-glucopyranoside involves its interaction with glycan-binding proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, facilitating the study of protein-glycan interactions. This interaction is crucial for understanding the biological roles of glycans and their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl beta-D-glucopyranoside
  • 4-Aminophenyl beta-D-glucopyranoside
  • 4-Methylphenyl beta-D-glucopyranoside

Uniqueness

4-Isothiocyanatophenyl beta-D-glucopyranoside is unique due to its isothiocyanate group, which allows it to form covalent bonds with proteins. This property makes it particularly useful in studying protein-glycan interactions, setting it apart from other similar compounds that may not have this reactive group .

Biological Activity

4-Isothiocyanatophenyl beta-D-glucopyranoside (ITC) is a compound of significant interest due to its diverse biological activities, particularly in the context of health benefits associated with isothiocyanates derived from glucosinolates. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a derivative of glucosinolate, a class of compounds found in cruciferous vegetables. Upon enzymatic hydrolysis, glucosinolates are converted into isothiocyanates, which exhibit various bioactive properties. This compound has been studied for its potential roles in cancer prevention, anti-inflammatory effects, and metabolic regulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Isothiocyanates can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Anti-Cancer Properties : ITCs have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways. They can also inhibit tumor growth by affecting cell cycle regulation and downregulating oncogenes .
  • Anti-Inflammatory Effects : These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes (e.g., COX-2), thereby reducing inflammation .
  • Metabolic Regulation : Studies indicate that this compound may enhance insulin sensitivity and promote glucose uptake in muscle cells through GLUT4 translocation .

Case Studies

  • Cancer Cell Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced cell cycle arrest and apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Anti-Diabetic Effects : In animal models, administration of this ITC improved glucose tolerance and reduced insulin resistance. It was found to enhance GLUT4 translocation to the plasma membrane in skeletal muscle tissues, suggesting a mechanism for its anti-diabetic effects .
  • Inflammation Reduction : A study involving inflammatory models showed that treatment with this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-CancerInduces apoptosis
Anti-InflammatoryInhibits pro-inflammatory cytokines
Metabolic RegulationEnhances GLUT4 translocation

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745386
Record name 4-Isothiocyanatophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20581-41-3
Record name 4-Isothiocyanatophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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